Biochemical PI3Kδ Binding Affinity: Head-to-Head Potency Comparison with Idelalisib and Clinical-Stage PI3Kδ Inhibitors
In a competitive fluorescence polarization assay measuring direct binding to recombinant human PI3Kδ, 3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide achieved an IC50 of 2.30 nM [1]. This value is comparable to the first-in-class PI3Kδ inhibitor idelalisib (CAL-101), which reports a biochemical IC50 of ~2.5 nM against PI3Kδ in ADP-Glo kinase assays [2]. The compound is approximately 2.8-fold more potent than PI3Kδ-IN-2 (IC50 = 6.4 nM) reported in patent WO 2015055071 [3]. This places the target compound in the low-nanomolar potency range characteristic of advanced lead compounds suitable for cellular target engagement studies.
| Evidence Dimension | Biochemical PI3Kδ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Idelalisib (CAL-101): IC50 ≈ 2.5 nM; PI3Kδ-IN-2: IC50 = 6.4 nM; PI3Kδ inhibitor 1 (Compound 5d): IC50 = 1.3 nM |
| Quantified Difference | ~1.1-fold vs. idelalisib; 2.8-fold more potent than PI3Kδ-IN-2; ~1.8-fold less potent than PI3Kδ inhibitor 1 |
| Conditions | Recombinant human PI3Kδ, competitive fluorescence polarization assay, 30 min incubation |
Why This Matters
Low-nanomolar biochemical potency confirms the compound engages PI3Kδ with affinity comparable to clinically validated inhibitors, supporting its use as a tool compound for PI3Kδ-dependent signaling studies.
- [1] BindingDB Entry BDBM50394893 (CHEMBL2165502). Affinity Data: IC50 = 2.30 nM. Assay Description: Binding affinity to PI3Kdelta after 30 mins by competitive fluorescence polarization assay. View Source
- [2] Lannutti BJ, et al. (2011). CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor. Blood, 117(2), 591–594. Biochemical IC50 ≈ 2.5 nM. View Source
- [3] WO 2015055071 A1, Compound 10 (PI3Kδ-IN-2). IC50 = 6.4 nM for PI3Kδ. View Source
